5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chloromethyl group, a pyridazinyl ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl derivative with a pyridazinyl hydrazine, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazinyl and oxadiazole rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the chloromethyl or pyridazinyl moieties.
Scientific Research Applications
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole
- 5-(Methyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-thiadiazole
Uniqueness
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable molecule for targeted research and development.
Properties
Molecular Formula |
C7H5ClN4O |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
5-(chloromethyl)-3-pyridazin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H5ClN4O/c8-4-6-10-7(12-13-6)5-2-1-3-9-11-5/h1-3H,4H2 |
InChI Key |
VNBIDAICPXKLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=NOC(=N2)CCl |
Origin of Product |
United States |
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